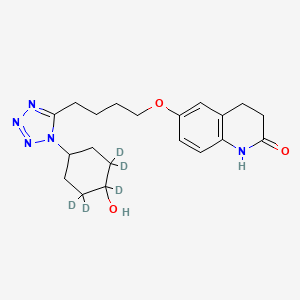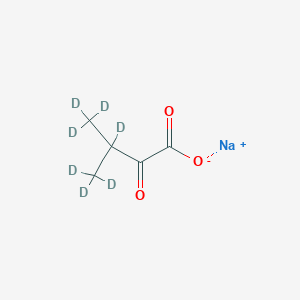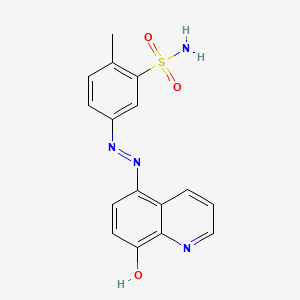
Lercanidipine-13C,d3 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lercanidipine-13C,d3 (hydrochloride) is a deuterium and carbon-13 labeled derivative of Lercanidipine hydrochloride. Lercanidipine hydrochloride is a third-generation dihydropyridine-calcium channel blocker (DHP-CCB) known for its lipophilic properties, long-lasting antihypertensive action, and reno-protective effects . The labeled version, Lercanidipine-13C,d3 (hydrochloride), is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Lercanidipine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lercanidipine-13C,d3 (hydrochloride) involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the Lercanidipine molecule. This process typically involves multiple steps, including the preparation of labeled intermediates and their subsequent coupling to form the final product . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the labeled compound.
Industrial Production Methods
Industrial production of Lercanidipine-13C,d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the consistency and purity of the final product. Techniques such as solid-phase extraction and liquid chromatography-mass spectrometry (LC-MS) are employed to monitor and validate the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Lercanidipine-13C,d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to study the stability and reactivity of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the study of Lercanidipine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogs .
Applications De Recherche Scientifique
Lercanidipine-13C,d3 (hydrochloride) has a wide range of scientific research applications, including:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of Lercanidipine in biological systems.
Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites of Lercanidipine.
Drug Development: Assists in the development of new formulations and delivery systems for Lercanidipine.
Biomedical Research: Used in studies related to hypertension, cardiovascular diseases, and renal protection.
Mécanisme D'action
Lercanidipine-13C,d3 (hydrochloride) exerts its effects by inhibiting the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes. This inhibition occurs through the deformation of calcium channels, interference with ion-control gating mechanisms, and disruption of calcium release from the sarcoplasmic reticulum . The decrease in intracellular calcium levels leads to the relaxation of smooth muscle cells, dilation of coronary and systemic arteries, increased oxygen delivery to myocardial tissue, decreased total peripheral resistance, and reduced systemic blood pressure .
Comparaison Avec Des Composés Similaires
Lercanidipine-13C,d3 (hydrochloride) is unique due to its isotopic labeling, which allows for precise tracking and quantification in pharmacokinetic and metabolic studies. Similar compounds include:
Nifedipine: An older generation calcium channel blocker with a shorter duration of action compared to Lercanidipine.
Felodipine: Similar to Lercanidipine but with different metabolic pathways and clinical applications.
Lercanidipine-13C,d3 (hydrochloride) stands out due to its enhanced stability and ability to provide detailed insights into the pharmacokinetics and metabolism of Lercanidipine .
Propriétés
Formule moléculaire |
C36H42ClN3O6 |
|---|---|
Poids moléculaire |
652.2 g/mol |
Nom IUPAC |
5-O-[1-[3,3-diphenylpropyl(trideuterio(113C)methyl)amino]-2-methylpropan-2-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C36H41N3O6.ClH/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27;/h7-19,22,30,33,37H,20-21,23H2,1-6H3;1H/i5+1D3; |
Clé InChI |
WMFYOYKPJLRMJI-VOMAOHKISA-N |
SMILES isomérique |
[2H][13C]([2H])([2H])N(CCC(C1=CC=CC=C1)C2=CC=CC=C2)CC(C)(C)OC(=O)C3=C(NC(=C(C3C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC)C)C.Cl |
SMILES canonique |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-hydroxy-3-[N-[4-[methyl-[2-[4-(trideuterio(113C)methyl)piperazin-1-yl]acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylic acid](/img/structure/B12402904.png)
![[8-Methoxy-3-[[4-methoxy-3-(3-methoxyphenyl)benzoyl]amino]-2-oxochromen-7-yl] acetate](/img/structure/B12402910.png)
![3-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-6-methoxybenzene-1,2-diol](/img/structure/B12402917.png)


![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12402935.png)







